1-Phenyl-3-propoxyprop-2-EN-1-one
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Overview
Description
1-Phenyl-3-propoxyprop-2-en-1-one is an organic compound with the molecular formula C12H14O2 It is characterized by a phenyl group attached to a propoxyprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-propoxyprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and propoxyacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-propoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Phenyl-3-propoxyprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-propoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: Similar structure but lacks the propoxy group.
3-Phenylprop-2-en-1-ol: Contains a hydroxyl group instead of the propoxy group.
1-Phenyl-3-methoxyprop-2-en-1-one: Contains a methoxy group instead of the propoxy group.
Uniqueness
1-Phenyl-3-propoxyprop-2-en-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
62834-52-0 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenyl-3-propoxyprop-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-9-14-10-8-12(13)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
RBPMZZYVHBYXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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